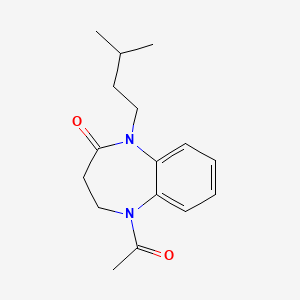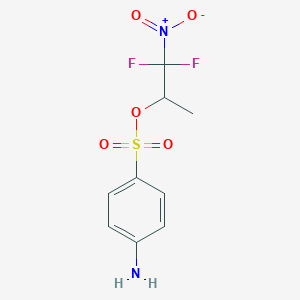
1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate is an organic compound that features both fluorine and nitro functional groups
Preparation Methods
The synthesis of 1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate typically involves the reaction of 1,1-difluoro-1-nitropropane with 4-aminobenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.
Common reagents and conditions for these reactions include dimethylformamide as a solvent, potassium hydroxide as a base, and palladium on carbon as a catalyst .
Scientific Research Applications
1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with proteins and enzymes, leading to inhibition or activation of their functions . The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
1,1-Difluoro-1-nitropropan-2-yl 4-aminobenzenesulfonate can be compared with similar compounds such as:
1,1-Difluoro-1-nitropropan-2-yl 4-chlorobenzenesulfonate: This compound has a chlorine atom instead of an amino group, which affects its reactivity and applications.
1,1-Difluoro-1-nitropropan-2-yl 4-bromobenzenesulfonate:
The uniqueness of this compound lies in its combination of fluorine, nitro, and amino groups, which provide a versatile platform for various chemical transformations and applications .
Properties
Molecular Formula |
C9H10F2N2O5S |
|---|---|
Molecular Weight |
296.25 g/mol |
IUPAC Name |
(1,1-difluoro-1-nitropropan-2-yl) 4-aminobenzenesulfonate |
InChI |
InChI=1S/C9H10F2N2O5S/c1-6(9(10,11)13(14)15)18-19(16,17)8-4-2-7(12)3-5-8/h2-6H,12H2,1H3 |
InChI Key |
BPXGKTNWQXQPRN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C([N+](=O)[O-])(F)F)OS(=O)(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


acetyl}hydrazinylidene)cyclohexane-1,4-dicarboxylate](/img/structure/B11098245.png)
![3,5,5-trimethyl-4-[(Z)-(3-nitrobenzylidene)(oxido)-lambda~5~-azanyl]-1,3-thiazolidine-2-thione](/img/structure/B11098253.png)
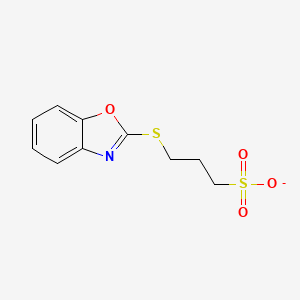
![3-[4-(Diphenylmethyl)piperazin-1-yl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B11098259.png)
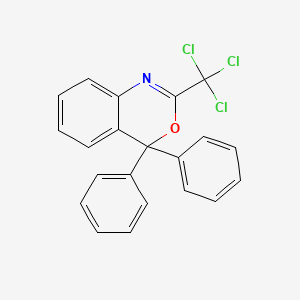
![2-{(2Z)-2-[(4-fluorophenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}-N-(2-methylphenyl)acetamide](/img/structure/B11098270.png)
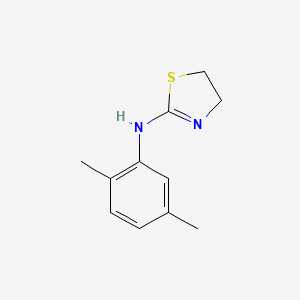
![(5E)-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methylidene}-1-(4-methylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11098281.png)
![2-[(4,6-Dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)sulfanyl]-N~1~-(2-pyridyl)acetamide](/img/structure/B11098282.png)
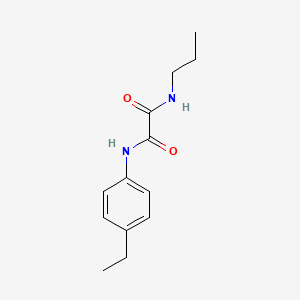
![N-(2,4-dimethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B11098298.png)
![(2Z)-3-[(3-bromophenyl)amino]-1-(4-methoxyphenyl)prop-2-en-1-one](/img/structure/B11098306.png)
![4-methyl-N-{2-[(3-methylphenyl)carbamoyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B11098312.png)
